2,6-Dibromo-4-methylsulfonylaniline
Overview
Description
2,6-Dibromo-4-methylsulfonylaniline is an organic compound with the molecular formula C₇H₇Br₂NO₂S and a molecular weight of 329.01 g/mol . This compound is characterized by the presence of two bromine atoms, a methylsulfonyl group, and an aniline moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
The synthesis of 2,6-Dibromo-4-methylsulfonylaniline typically involves the bromination of 4-methylsulfonylaniline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
2,6-Dibromo-4-methylsulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can convert it to sulfide derivatives.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2,6-Dibromo-4-methylsulfonylaniline is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biochemistry: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methylsulfonylaniline involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the bromine atoms facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes. The methylsulfonyl group can also influence the reactivity and selectivity of the compound in various chemical transformations .
Comparison with Similar Compounds
2,6-Dibromo-4-methylsulfonylaniline can be compared with other brominated aniline derivatives, such as:
2,4-Dibromoaniline: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
4-Bromo-2-methylsulfonylaniline:
2,6-Dichloro-4-methylsulfonylaniline: Substitutes chlorine for bromine, leading to variations in reactivity and physical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
2,6-dibromo-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSTWVXFFAFKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599778 | |
Record name | 2,6-Dibromo-4-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26595-53-9 | |
Record name | 2,6-Dibromo-4-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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